(S)-2-Acetamidohexanoic acid
Overview
Description
(S)-2-Acetamidohexanoic acid, also known as SAA or 2-AHA, is an organic compound that is widely used in scientific research. It is a chiral molecule, meaning it has two mirror-image forms, and is an important intermediate in organic synthesis. It is a versatile reagent that has been employed in a variety of reactions, from peptide synthesis to the preparation of organometallic compounds. In addition, SAA has been used in a variety of biochemical and physiological experiments, including studies of enzyme inhibition, protein-protein interactions, and drug metabolism.
Scientific Research Applications
Cancer Research and Cell Differentiation:
- Hexamethylene bisacetamide, which metabolizes into 6-acetamidohexanoic acid, is studied for its ability to induce differentiation in various cancer cell lines. It's currently under investigation in clinical trials (Callery, Egorin, Geelhaar, & Nayar, 1986).
- The ability of alkylamides, including 6-acetamidohexanoic acid, to induce differentiation of human leukemia cells has been explored, though the model incorrectly predicted high activity for 6-acetamidohexanoic acid (Harpalani, Snyder, Subramanyam, Egorin, & Callery, 1993).
Pharmacokinetics and Metabolism:
- Research has shown that hexamethylene bisacetamide metabolites, including 6-acetamidohexanoic acid, are found in human plasma and urine. This is essential for understanding the clinical toxicities of these compounds (Egorin, Zuhowski, Cohen, Geelhaar, Callery, & Van Echo, 1987).
Potential Neuroprotective and Therapeutic Applications:
- Certain glutamic acid receptor antagonists, which include derivatives like 6-acetamidohexanoic acid, have been developed for potential therapeutic applications in neurodegenerative diseases such as epilepsy, Alzheimer's, and Parkinson's disease (Catarzi, Colotta, & Varano, 2007).
Environmental and Health Impact Studies:
- Studies have explored the degradation of emerging pollutants in water using nanoarchitectures that include compounds like acetaminophen, with potential applications in environmental protection (Tobajas, Belver, & Rodriguez, 2017).
Medical Imaging Applications:
- N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, indicating potential applications in medical imaging (Flavell, von Morze, Blecha, Korenchan, van Criekinge, Sriram, Gordon, Chen, Subramaniam, Bok, Wang, Vigneron, Larson, Kurhanewicz, & Wilson, 2015).
Synthesis and Evaluation for Corrosion Inhibition:
- New long alkyl side chain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, indicating industrial applications (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
(2S)-2-acetamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426410 | |
Record name | Acetyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamidohexanoic acid | |
CAS RN |
15891-49-3 | |
Record name | Acetyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.